![molecular formula C16H18BrNO4S B604228 5-bromo-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide CAS No. 1428153-35-8](/img/structure/B604228.png)
5-bromo-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C16H18BrNO4S and a molecular weight of 400.3 g/mol. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a methoxybenzyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N’-(4-ethoxy-3-methoxybenzylidene)-2-methoxybenzohydrazide
- 5-bromo-2-ethoxy-N’-(4-hydroxy-3-methoxybenzylidene)benzenesulfonamide
- 4-methoxybenzyl 5-bromo-2-chlorobenzamide
Uniqueness
5-bromo-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the methoxybenzyl group can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1428153-35-8 |
|---|---|
Molecular Formula |
C16H18BrNO4S |
Molecular Weight |
400.3g/mol |
IUPAC Name |
5-bromo-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO4S/c1-3-22-15-9-6-13(17)10-16(15)23(19,20)18-11-12-4-7-14(21-2)8-5-12/h4-10,18H,3,11H2,1-2H3 |
InChI Key |
JMDOZOQPVGHWQG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


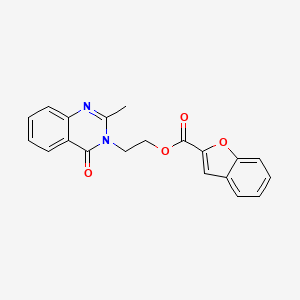
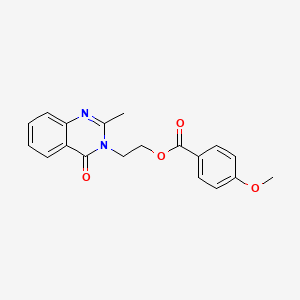
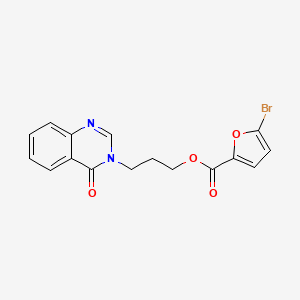
![Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B604149.png)
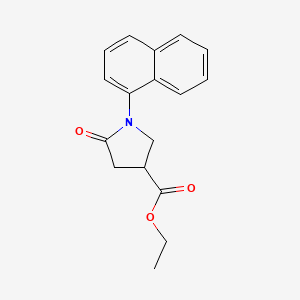
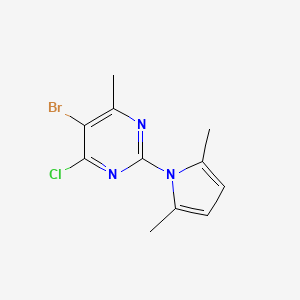
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604153.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604154.png)
![3-(2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604156.png)
![4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604157.png)
![N-{3-[(4-methoxybenzoyl)(methyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604159.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(4-morpholinyl)-](/img/structure/B604161.png)
![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B604162.png)
![4-{5-[(2-oxotetrahydro-3-furanyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B604163.png)
